molecular formula C21H23N3O3 B5680888 N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide

N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide

Cat. No. B5680888
M. Wt: 365.4 g/mol
InChI Key: YJRWEJCBALBKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide, also known as P7C3, is a small molecule compound that has been shown to promote neurogenesis and protect against neuronal death in animal models. The compound was discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center, led by Dr. Andrew Pieper. Since then, P7C3 has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in the treatment of neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide is not yet fully understood, but it is believed to work by promoting the survival and proliferation of neural stem cells in the brain. N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Biochemical and physiological effects:
In addition to its neuroprotective and neurogenic effects, N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide has been shown to have anti-inflammatory and anti-apoptotic effects in animal models. It has also been shown to improve mitochondrial function and reduce oxidative stress in neurons.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide is that it is a small molecule compound that can easily penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, one limitation of N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide is that its mechanism of action is not yet fully understood, which makes it difficult to predict its efficacy in humans.

Future Directions

There are several potential future directions for research on N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide. One area of focus could be on developing more potent and selective analogs of N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide that have improved efficacy and fewer side effects. Another area of focus could be on investigating the potential of N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide for the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, further research could be done to elucidate the mechanism of action of N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide and to better understand its effects on neural stem cells and neurons.

Synthesis Methods

The synthesis of N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde and 3-bromopropene to form 2-(3-bromopropyl)-4,6-dimethoxybenzaldehyde. This intermediate is then reacted with 1H-indazole in the presence of a palladium catalyst to form N-[3-(1H-indazol-1-yl)propyl]-2-(4,6-dimethoxyphenyl)acetamide. Finally, this compound is treated with methanesulfonyl chloride and triethylamine to form N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide.

Scientific Research Applications

N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide has been shown to have neuroprotective and neurogenic effects in animal models, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide has been shown to improve cognitive function in mice, suggesting that it may have potential applications in the treatment of cognitive disorders such as dementia and schizophrenia.

properties

IUPAC Name

N-(3-indazol-1-ylpropyl)-7-methoxy-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-26-18-8-7-15-11-17(14-27-20(15)12-18)21(25)22-9-4-10-24-19-6-3-2-5-16(19)13-23-24/h2-3,5-8,12-13,17H,4,9-11,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRWEJCBALBKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CO2)C(=O)NCCCN3C4=CC=CC=C4C=N3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide

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